L-alpha-Methylleucine methyl ester hydrochloride
Description
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1 |
InChI Key |
CQSAKZIQDKGUOL-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)OC)N.Cl |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
L-alpha-Methylleucine methyl ester hydrochloride can be synthesized through a series of chemical reactions. The typical synthetic route involves the esterification of L-alpha-Methylleucine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
L-alpha-Methylleucine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L-alpha-Methylleucine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a tool for studying amino acid transport and metabolism in cells.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of L-alpha-Methylleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an allosteric activator of the neutral amino acid cotransport system, enhancing the absorption of essential amino acids in biological systems . This interaction is crucial for its effects on cellular metabolism and transport processes.
Comparison with Similar Compounds
Structural Analogues
Amino acid methyl ester hydrochlorides share a common backbone structure but differ in side chains, stereochemistry, and functional groups. Key examples include:
Key Differences :
- Side Chain Variability : L-Leucine and L-isoleucine esters differ in branching position (γ vs. β), affecting steric hindrance and solubility .
- Functional Groups: Methionine’s thioether group enhances reactivity in redox studies, while tyrosine’s phenol enables π-π stacking in crystal lattices .
- Protective Groups : Benzyl or tosyl groups (e.g., N-α-tosyl-L-arginine methyl ester) modify enzyme binding sites for substrate specificity studies .
Physicochemical Properties
- Crystal Packing : L-Tyrosine methyl ester hydrochloride forms layered structures via N–H···Cl and O–H···Cl hydrogen bonds, whereas L-methionine derivatives exhibit weaker C–H···S interactions .
- Stability : Methyl esters of hydrophobic residues (e.g., leucine, isoleucine) show greater stability in organic solvents compared to polar analogues like serine .
Biological Activity
L-alpha-Methylleucine methyl ester hydrochloride is a compound of interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications, drawing from diverse research findings and case studies.
- Chemical Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 174.67 g/mol
- Appearance : White crystalline solid
- Melting Point : Approximately 118 °C
Synthesis
The synthesis of this compound typically involves the reaction of L-alpha-methylleucine with methanol in the presence of hydrochloric acid. The process can yield high purity products, often exceeding 90% purity with appropriate reaction conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various pathogenic microorganisms, the compound demonstrated potent antifungal properties against strains such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 12.5 |
| Aspergillus niger | 6 |
These findings suggest that the compound could be a candidate for developing new antifungal agents.
Cytotoxic Activity
This compound has also shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that it significantly reduced cell viability in both DLA (Dalton's Lymphoma Ascites) and EAC (Ehrlich Ascites Carcinoma) cells, with IC50 values around 25 µg/mL. This cytotoxicity is attributed to its ability to induce apoptosis in cancer cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural similarity to natural amino acids allows it to interact with cellular pathways involved in protein synthesis and cell signaling.
Case Studies
- Antifungal Activity Study : A recent study evaluated the antifungal properties of this compound against clinical isolates of Candida species. The results demonstrated a strong correlation between concentration and inhibition of fungal growth, reinforcing the potential use of this compound in treating fungal infections.
- Cytotoxicity Assessment : In a controlled experiment, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
